molecular formula C17H9BrN4OS B294359 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294359
M. Wt: 397.3 g/mol
InChI Key: XSYAXGNOBMOHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BFTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is characterized by its unique structure, which consists of a benzofuran ring, a triazole ring, and a thiadiazole ring, all fused together with a bromophenyl group.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the enzyme, carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. In addition, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine.
Biochemical and Physiological Effects:
6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. In addition, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit anti-microbial activity, which could make it useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which allows it to interact with various enzymes and receptors in the body. In addition, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new anti-cancer drugs based on the structure of 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another area of interest is the development of new anti-inflammatory drugs that could be used in the treatment of inflammatory diseases such as arthritis. Finally, there is also potential for the development of new antibiotics based on the anti-microbial properties of 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Overall, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be a valuable tool in the development of new drugs for a wide range of diseases and conditions.

Synthesis Methods

The synthesis of 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromobenzonitrile with 2-aminobenzofuran to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide and triethylorthoformate to yield the final product, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, 6-(1-Benzofuran-2-yl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C17H9BrN4OS

Molecular Weight

397.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9BrN4OS/c18-12-7-3-2-6-11(12)15-19-20-17-22(15)21-16(24-17)14-9-10-5-1-4-8-13(10)23-14/h1-9H

InChI Key

XSYAXGNOBMOHSH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br

Origin of Product

United States

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